
Selenazolidine, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenazolidine, 2,2-dimethyl-: is a selenium-containing heterocyclic compound It is structurally similar to thiazolidine but with a selenium atom replacing the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the use of Fmoc-protected selenazolidine in a one-pot chemical synthesis.
Copper-Mediated Deprotection: Another approach involves copper-mediated deprotection of selenazolidine, enabling the one-pot chemical synthesis of challenging proteins.
Industrial Production Methods: The industrial production of selenazolidine, 2,2-dimethyl-, typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Selenazolidine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the selenium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products Formed:
Oxidation Products: Selenoxides and selenones.
Reduction Products: Selenides.
Substitution Products: Various selenoethers and selenoamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Chemistry: Selenazolidine is used as a proline surrogate in peptide synthesis, offering a selenium probe for NMR and mass spectrometry analytical purposes.
Biology:
Protein Synthesis: It is utilized in the synthesis of selenoproteins, which are essential for various biological functions.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in targeting protein-protein interactions.
Industry:
Catalysis: Selenazolidine derivatives are investigated for their catalytic properties in various industrial processes.
Wirkmechanismus
Molecular Targets and Pathways: Selenazolidine, 2,2-dimethyl-, exerts its effects primarily through its incorporation into peptides and proteins. The selenium atom in the compound can participate in redox reactions, influencing the activity of selenoproteins. These proteins play crucial roles in cellular processes, including antioxidant defense and redox regulation .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: Similar structure but contains sulfur instead of selenium.
Selenocysteine: A naturally occurring amino acid with selenium.
Selenomethionine: Another selenium-containing amino acid.
Uniqueness: Selenazolidine, 2,2-dimethyl-, is unique due to its specific incorporation into peptides as a proline surrogate, offering distinct advantages in peptide synthesis and analytical applications .
Eigenschaften
CAS-Nummer |
6474-13-1 |
|---|---|
Molekularformel |
C5H11NSe |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-selenazolidine |
InChI |
InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WJHBHNDZHHQIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCC[Se]1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
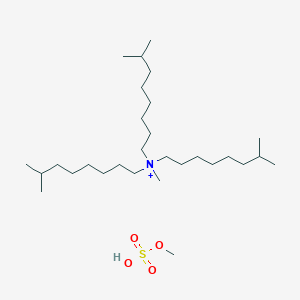
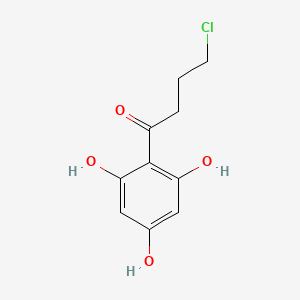
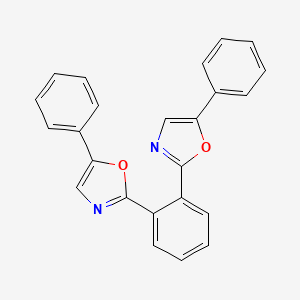
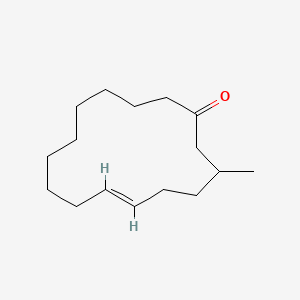
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
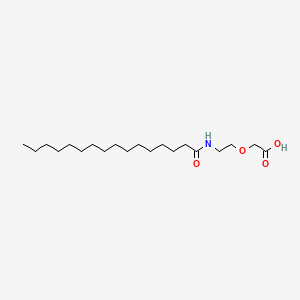
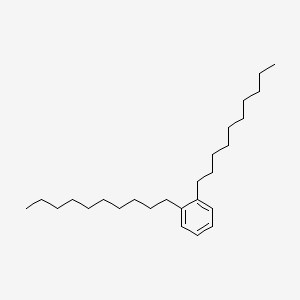

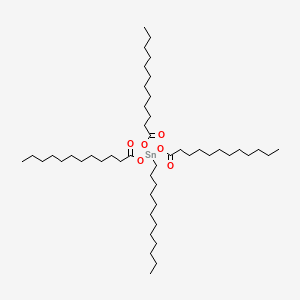
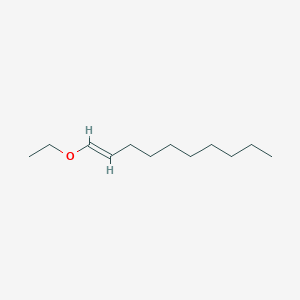
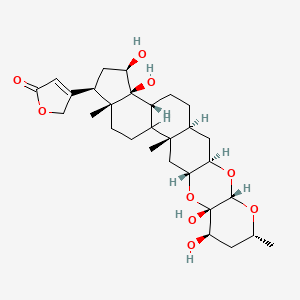
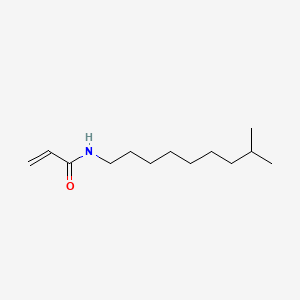
arsanium bromide](/img/structure/B15176074.png)
